
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine is a compound that belongs to the class of 1,2-diarylethylamines. These compounds have been studied for their potential psychoactive properties and have been explored in various scientific research contexts . The compound’s structure includes a 1,2-diphenylethyl group attached to a 5-methyl-1,3-dioxan-5-amine moiety, making it a unique and interesting subject for chemical and pharmacological studies.
准备方法
The synthesis of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-diphenylethylamine and 5-methyl-1,3-dioxane.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance yield and efficiency.
化学反应分析
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.
科学研究应用
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine has been explored in various scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules.
Biology: Research has investigated its interactions with biological systems, including its potential effects on neurotransmitter receptors and enzymes.
Medicine: The compound’s psychoactive properties have led to studies on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is also explored for its potential use in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Enzymatic Pathways: It may inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes within cells
相似化合物的比较
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine can be compared with other similar compounds, such as:
Diphenidine: A structurally related compound known for its dissociative properties.
MT-45: A synthetic opioid with a similar 1,2-diphenylethyl structure but different pharmacological effects.
Ketamine: Another dissociative compound with a different core structure but similar psychoactive properties
属性
CAS 编号 |
6267-74-9 |
|---|---|
分子式 |
C19H24ClNO2 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-19(13-21-15-22-14-19)20-18(17-10-6-3-7-11-17)12-16-8-4-2-5-9-16;/h2-11,18,20H,12-15H2,1H3;1H |
InChI 键 |
PYQRDMNUGTWVLD-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCOC1)NC(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
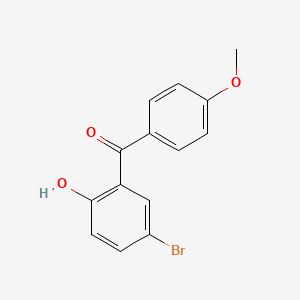
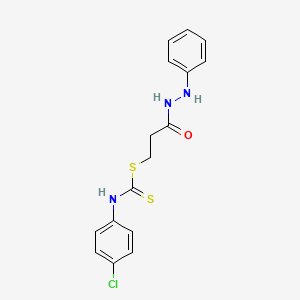
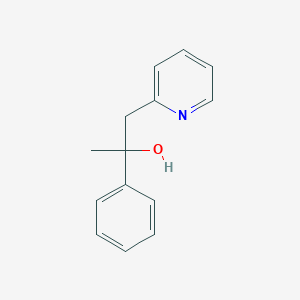
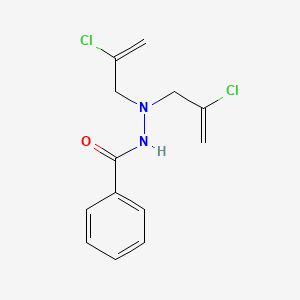
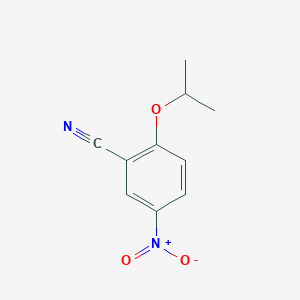
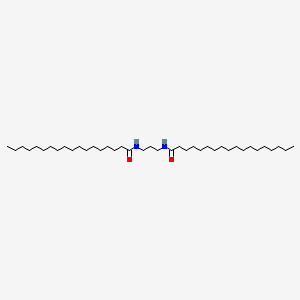
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
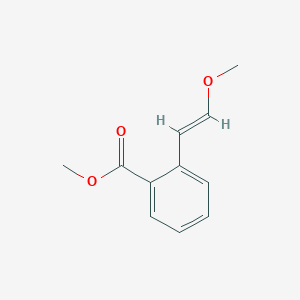
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
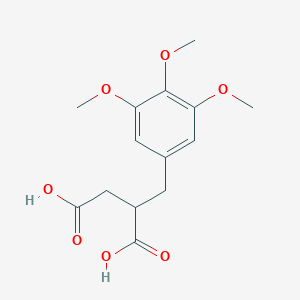
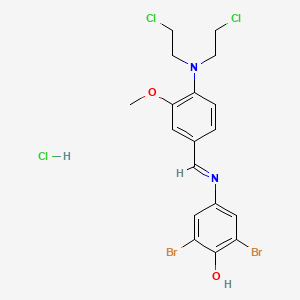
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
